(2-Chloro-5-(trifluoromethyl)pyridin-4-YL)methanamine
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Overview
Description
(2-Chloro-5-(trifluoromethyl)pyridin-4-YL)methanamine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 5-position, and a methanamine group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with formaldehyde and ammonia under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-(trifluoromethyl)pyridin-4-YL)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
(2-Chloro-5-(trifluoromethyl)pyridin-4-YL)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-5-(trifluoromethyl)pyridin-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the methanamine group.
3-Chloro-5-(trifluoromethyl)pyridine: Differently substituted pyridine with similar functional groups.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains an additional chloro group.
Uniqueness
(2-Chloro-5-(trifluoromethyl)pyridin-4-YL)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biological research .
Properties
Molecular Formula |
C7H6ClF3N2 |
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Molecular Weight |
210.58 g/mol |
IUPAC Name |
[2-chloro-5-(trifluoromethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-1-4(2-12)5(3-13-6)7(9,10)11/h1,3H,2,12H2 |
InChI Key |
TUGIBXLDVIUCNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)CN |
Origin of Product |
United States |
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